1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 138907-79-6
VCID: VC21335412
InChI: InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
SMILES: COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 138907-79-6

Cat. No.: VC21335412

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid - 138907-79-6

Specification

CAS No. 138907-79-6
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 1-(4-methoxyphenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Standard InChI Key YXDPASMCMVABFS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O

Introduction

Chemical Structure and Identification

Structural Features

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid consists of three primary structural components: a pyrazole heterocyclic core, a carboxylic acid group, and a 4-methoxyphenyl substituent. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The carboxylic acid group is attached at the 4-position of the pyrazole ring, while the 4-methoxyphenyl group is connected at the 1-position (the N1 nitrogen of the pyrazole) . This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and potentially interact with biological targets. The methoxy group on the phenyl ring enhances the compound's electron-donating properties and may influence its solubility profile and interaction capabilities.

Chemical Identifiers

The compound is cataloged in multiple chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature. These identifiers are essential for researchers to accurately reference and search for information about this specific chemical entity.

Identifier TypeValueReference
PubChem CID11665695
CAS Registry Number138907-79-6
InChIInChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyYXDPASMCMVABFS-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Molecular FormulaC11H10N2O3

Alternative Names and Terminology

The compound is recognized by several synonyms in scientific literature and chemical databases:

  • 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID (standardized nomenclature)

  • 1-(4-methoxyphenyl)pyrazole-4-carboxylic Acid

  • 1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-

  • 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylicacid

This diversity in nomenclature reflects different chemical naming conventions and highlights the importance of standardized identifiers in unambiguously identifying chemical compounds.

Physical and Chemical Properties

Fundamental Physical Properties

Understanding the physical properties of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is crucial for predicting its behavior in various environments and applications. These properties determine aspects such as solubility, bioavailability, and potential formulation strategies.

PropertyValueReference
Molecular Weight218.21 g/mol
Exact Mass218.06914219 Da
XLogP3-AA1.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Structural Characteristics

The structural arrangement of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid contributes significantly to its chemical behavior and reactivity. The compound features a planar pyrazole ring system with π-electron delocalization, which confers aromatic character. The carboxylic acid functional group introduces acidity and hydrogen bonding capabilities, while the methoxy substituent on the phenyl ring contributes electron-donating properties. These structural features collectively determine the compound's ability to participate in various chemical reactions and interactions.

The moderate XLogP3 value of 1.4 suggests a balance between hydrophilic and lipophilic character, indicating potential for both aqueous solubility and membrane permeability . This balanced lipophilicity profile is significant for applications in medicinal chemistry, where both water solubility and membrane penetration are often desirable.

Chemical Reactivity

The presence of multiple functional groups in 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid contributes to its diverse chemical reactivity profile. The compound can participate in various reactions:

  • The carboxylic acid group can undergo typical carboxylic acid reactions including esterification, amidation, and reduction.

  • The pyrazole ring, being electron-rich, can participate in electrophilic aromatic substitution reactions.

  • The methoxy group on the phenyl ring can influence the electron density distribution throughout the molecule.

This chemical versatility makes the compound potentially valuable as a building block in organic synthesis and medicinal chemistry.

Synthesis Approaches

General Synthetic Routes

While the search results don't provide specific synthesis methods for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, insights can be drawn from the synthesis of structurally related compounds. Pyrazole-4-carboxylic acids are typically synthesized through several established routes:

  • Condensation of hydrazines with β-ketoesters to form pyrazole esters, followed by hydrolysis of the ester to yield the carboxylic acid.

  • Direct carboxylation of pre-formed pyrazoles.

  • Oxidation of pyrazole-4-carbaldehydes or primary alcohols.

For compounds similar to our target molecule, the synthesis often begins with the formation of the pyrazole ring, followed by functionalization at various positions.

Structure-Activity Relationships

Structural Analogs and Derivatives

Several compounds structurally related to 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid appear in the search results, providing context for understanding structure-activity relationships. One notable example is 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which differs from our target compound by the addition of a methyl group at position 5 of the pyrazole ring .

CompoundDifference from TargetMolecular FormulaMolecular Weight
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acidTarget compoundC11H10N2O3218.21 g/mol
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acidMethyl at position 5C12H12N2O3232.24 g/mol
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acidAmino at position 5C11H11N3O3233.22 g/mol

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